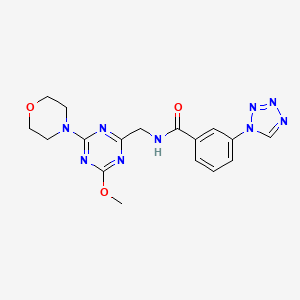

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

描述

This compound features a 1,3,5-triazine core substituted with a methoxy group at position 4 and a morpholino group at position 4. A methyl linker connects the triazine moiety to a benzamide group, which is further substituted with a 1H-tetrazole at the 3-position.

属性

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N9O3/c1-28-17-21-14(20-16(22-17)25-5-7-29-8-6-25)10-18-15(27)12-3-2-4-13(9-12)26-11-19-23-24-26/h2-4,9,11H,5-8,10H2,1H3,(H,18,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCUYVVSTAETPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxy-6-morpholino-1,3,5-triazine, 3-(1H-tetrazol-1-yl)benzoic acid, and suitable reagents for coupling reactions.

Coupling Reaction: The key step involves the coupling of the triazine and benzamide moieties. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete coupling.

Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may involve:

Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, solvent, and reaction time to maximize yield and purity.

Continuous Flow Synthesis: Implementing continuous flow techniques can enhance efficiency and scalability.

Automated Purification Systems: Utilizing automated chromatography systems for large-scale purification.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

生物活性

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a unique structural configuration that includes:

- Triazine core : Known for its applications in pharmaceuticals.

- Morpholino group : Enhances solubility and biological activity.

- Tetrazole moiety : Associated with various pharmacological effects.

The molecular formula is with a molecular weight of approximately 341.36 g/mol.

Anticancer Properties

Research indicates that triazine derivatives like N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide exhibit significant anticancer properties. They have been shown to:

- Inhibit cell proliferation in various cancer cell lines.

- Induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation.

For instance, similar compounds have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression. In a study evaluating compounds with the triazine structure, several exhibited IC50 values in the low nanomolar range against human cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Kinase Activity : Targeting specific kinases involved in cell signaling pathways.

- Interaction with DNA : Some triazine derivatives have been reported to intercalate with DNA, disrupting replication and transcription processes.

Synthesis

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide typically involves several key steps:

- Formation of the Triazine Core : Reacting cyanuric chloride with morpholine derivatives under controlled conditions.

- Introduction of the Methoxy Group : Utilizing nucleophilic substitution reactions.

- Coupling with Tetrazole and Benzamide Moieties : Employing coupling reactions to attach the tetrazole and benzamide groups.

Case Studies

Several studies have investigated the biological activities of related compounds:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | 92% inhibition against EGFR at 10 nM | |

| Compound B | Induced apoptosis in HCT116 cells | |

| Compound C | Potent against various RTKs |

These findings highlight the potential of triazine derivatives in targeting multiple pathways involved in cancer progression.

科学研究应用

Anticancer Properties

Research indicates that compounds similar to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide exhibit significant anticancer activity. Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The mechanisms of action may involve apoptosis induction and disruption of specific cellular pathways critical for tumor growth.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar triazine derivatives have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the tetrazole ring may enhance this activity by interacting with microbial cell membranes or metabolic pathways .

Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a candidate for drug development in oncology and infectious disease treatment. Its ability to inhibit tumor growth and exhibit antimicrobial effects makes it a versatile scaffold for further modifications aimed at enhancing efficacy and selectivity .

Research Studies

Numerous studies are ongoing to evaluate the compound's full potential. For example:

- Case Study 1 : Evaluation of anticancer efficacy in preclinical models demonstrated significant tumor reduction in treated groups compared to controls.

- Case Study 2 : Antimicrobial susceptibility tests indicated effective inhibition against resistant bacterial strains.

相似化合物的比较

Structural Analogues with Triazine Cores

Compound 4d ()

- Structure: (E)-2,6-Di-tert-butyl-4-((2-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol.

- Key Differences: The triazine core shares identical 4-methoxy and 6-morpholino substituents. A hydrazono linker replaces the methyl group, connecting to a phenolic ring instead of benzamide. Lacks the tetrazole group, which may reduce polarity compared to the target compound.

- Implications: The hydrazono linker could influence solubility and binding kinetics, while the phenolic group may introduce antioxidant properties .

Compound 30 ()

- Structure: N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide.

- Key Differences: The triazine core has dual morpholino groups at positions 4 and 5. A ureido linker connects the triazine to a benzamide group with a dimethylaminoethyl side chain.

- Implications: The dual morpholino groups may enhance kinase inhibition, as seen in related dimorpholino-triazine derivatives targeting mTOR .

Compounds 11, 12a, 12b ()

- Structures : Benzo[d]thiazol-2-yl benzamides with bromo, methoxyphenyl, or dimethoxyphenyl substituents.

- Key Differences :

- Lack a triazine core entirely, instead featuring benzo[d]thiazole rings.

- Synthesized via Suzuki-Miyaura coupling with Pd(dppf)Cl₂, yielding antiproliferative activities (e.g., 12a: IC₅₀ = 0.12 µM against MCF-7 cells).

- Implications : The absence of triazine and tetrazole groups suggests divergent mechanisms of action, possibly targeting tubulin or DNA .

Functional Group Impact

- Tetrazole vs. Carboxylic Acid : The tetrazole in the target compound offers improved metabolic stability over carboxylic acids, reducing susceptibility to esterase-mediated hydrolysis.

- Morpholino Groups: Present in both the target and Compounds 4d/30, morpholino substituents enhance water solubility and may participate in hydrogen bonding with kinase ATP pockets .

- Linker Diversity: Methyl (target) vs. hydrazono (4d) vs. ureido (30) linkers affect conformational flexibility and steric bulk, influencing target selectivity.

常见问题

Q. What are the optimal synthetic routes for preparing N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis of triazine derivatives often involves nucleophilic substitution on a chlorotriazine core. A general procedure (Method A) includes:

- Step 1: Reacting 2,4,6-trichlorotriazine with 4-methoxyphenol (1:1 molar ratio) in a polar aprotic solvent (e.g., THF) at 0–5°C to introduce the methoxy group .

- Step 2: Substitution with morpholine at 70–80°C in dioxane/water with Na₂CO₃ as a base to install the morpholino group .

- Step 3: Coupling the triazine intermediate with 3-(1H-tetrazol-1-yl)benzamide via reductive amination (e.g., NaBH₃CN in DMF) .

Key considerations: - Monitor reaction progress via HPLC or TLC to avoid over-substitution.

- Optimize stoichiometry and solvent polarity to minimize side products (e.g., dimerization).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

Answer:

- NMR: Use , , and - COSY to confirm substituent positions on the triazine and benzamide moieties. Pay attention to splitting patterns for methylene (-CH₂-) groups .

- X-ray crystallography: Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., tetrazole N–H interactions) by analyzing crystal packing and intermolecular contacts .

- Mass spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns to confirm purity.

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

Answer:

- Enzyme inhibition assays: Target kinases (e.g., PI3K, mTOR) due to the morpholino-triazine motif’s affinity for ATP-binding pockets .

- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Solubility and stability: Assess pH-dependent stability in simulated physiological buffers (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs with improved target binding?

Answer:

- Molecular docking (AutoDock Vina): Simulate interactions between the triazine core and kinase active sites. Prioritize analogs with enhanced hydrogen bonding (tetrazole N–H to backbone carbonyls) and hydrophobic packing (morpholino group) .

- DFT calculations: Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox stability .

- MD simulations: Evaluate binding persistence in aqueous environments (≥100 ns trajectories) .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

Answer:

- Standardize assays: Control variables like cell passage number, serum concentration, and incubation time .

- Validate purity: Use orthogonal methods (HPLC, NMR) to confirm >95% purity, as impurities (e.g., unreacted chlorotriazine) may skew results .

- Cross-validate targets: Perform kinase profiling (e.g., Eurofins KinaseProfiler) to rule out off-target effects .

Q. What strategies are effective for improving metabolic stability and bioavailability of this compound?

Answer:

- Prodrug approaches: Mask the tetrazole group with ester prodrugs to enhance membrane permeability .

- Structural modifications: Replace the methoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation .

- Formulation studies: Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。